molecular formula C16H13N3O B2568564 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-59-0

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2568564
CAS No.: 338975-59-0
M. Wt: 263.3
InChI Key: HVBNSMLBQXGDJD-UHFFFAOYSA-N
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Description

4-(Anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazolone derivatives are widely studied for their diverse pharmacological, liquid crystalline, and material science applications . The target compound features an anilinomethylene group at the 4-position and a phenyl substituent at the 5-position, which may enhance its electronic and steric properties compared to simpler pyrazolones like 5-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 4860-93-9, MW 160.17) .

  • Condensation reactions between pyrazolone precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes or ketones under acidic or basic conditions .
  • Use of catalysts such as diethanolamine or ionic liquids to optimize yields and reaction efficiency .
  • Characterization via FTIR, NMR, and mass spectroscopy to confirm substituent positions and stereochemistry .

Properties

IUPAC Name

5-phenyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16-14(11-17-13-9-5-2-6-10-13)15(18-19-16)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXFAFONKWDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline with a suitable pyrazolone derivative. One common method involves the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the pyrazolone core, followed by the condensation with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Acid-Catalyzed Condensation

One common approach involves reacting 5-phenyl-2,4-dihydro-3H-pyrazol-3-one with aniline derivatives in the presence of an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via nucleophilic attack of the pyrazolone’s enolate on the imine carbon of the aromatic amine, forming a Schiff base linkage .

Example :
A reaction between 4-(trifluoromethoxy)aniline and 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions yields the target compound at elevated temperatures (~85°C) with yields up to 83%.

Knövenagel Condensation

Another method utilizes benzaldehyde derivatives and pyrazolone precursors in the presence of a base (e.g., piperidine). This approach is efficient for synthesizing substituted pyrazolones, with reactions typically completing in 24 hours under ethanol reflux .

Method Key Reactants Conditions Yield
Acid-catalyzedPyrazolone, aniline derivative, HClEthanol, 85°C, 3–5 daysUp to 83%
KnövenagelPyrazolone, substituted benzaldehydePiperidine, ethanol, 0°C~92%

Chemical Reactivity

The compound’s reactivity stems from its imine linkage and electron-rich aromatic rings , enabling participation in diverse transformations:

Hydrolysis

Under acidic or basic conditions , the imine bond undergoes hydrolysis to yield corresponding amines or carboxylic acids. For example, hydrolysis with dilute HCl or NaOH cleaves the imine to regenerate the pyrazolone precursor and aromatic amine .

Electrophilic Aromatic Substitution

The aniline moiety’s electron-rich nature allows for electrophilic substitution. Reactions with nitration agents or halogenating species typically occur at the para position of the aniline ring.

Cyclization Reactions

The compound serves as a precursor in multicomponent reactions, such as the synthesis of pyrazoloquinolines . For instance, it reacts with aromatic aldehydes and proline catalysts to form fused heterocycles via oxidative cyclization .

Imine Formation

The synthesis of the compound involves a two-step nucleophilic attack :

  • Enolate formation : The pyrazolone’s acidic α-hydrogen is deprotonated by a base (e.g., piperidine).

Scientific Research Applications

Chemistry

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one serves as a building block for synthesizing more complex heterocyclic compounds. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biology

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains and fungi, making them potential candidates for developing new antibiotics.
  • Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating its ability to scavenge free radicals effectively.

Medicine

The therapeutic potential of this compound includes:

  • Anti-cancer Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, certain derivatives have shown cytotoxic effects against colorectal carcinoma cells .
  • Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of various bacterial strains
AntioxidantScavenges free radicals
Anti-cancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

  • Anticancer Activity Study :
    A study evaluated the anticancer effects of derivatives similar to this compound on colorectal RKO carcinoma cells. The results indicated that these compounds could induce apoptotic pathways in a dose-dependent manner, highlighting their potential as therapeutic agents against cancer .
  • Antimicrobial Evaluation :
    Research focused on the antimicrobial properties of pyrazole derivatives showed significant activity against pathogenic fungi such as Cytospora sp. and Fusarium solani. These findings suggest the potential use of this compound in developing antifungal treatments.

Mechanism of Action

The mechanism of action of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Substituent Variations and Physicochemical Properties

The biological and physical properties of pyrazolones are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Properties Reference
4-(Anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one Anilinomethylene (C₆H₅NH-CH=) Phenyl (C₆H₅) Hypothesized enhanced π-π interactions due to aromatic groups; potential bioactivity. -
(4E)-4-(1-Ethoxypropylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Ethoxypropylidene (CH₃CH₂O-C(CH₃)=) Methyl (CH₃) Melting point: 125°C; synthesized via reflux with triethyl orthoacetate .
4-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Triazole-methylene (fluorophenyl) Methyl (CH₃) High yield (96%); crystallized from ethanol; fluorophenyl enhances electronic properties .
4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Furan-methylene (C₄H₃O-CH=) Trifluoromethyl (CF₃) Activated for use in colorimetric sensors due to electron-withdrawing CF₃ group .

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, triazole) improve stability and sensor applicability .
  • Aromatic substituents (e.g., phenyl, anilinomethylene) may enhance biological activity through hydrophobic interactions .
  • Ethoxy or methyl groups reduce melting points compared to bulkier substituents .
Antimicrobial Activity:
  • Hydrazono Derivatives: 4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one shows potent activity against Staphylococcus aureus (MIC: 0.19 µg/mL) .
  • Diethylamino-Benzylidene Derivatives: Exhibit moderate to strong antimicrobial effects, likely due to the electron-rich diethylamino group .
Material Science:
  • Liquid Crystalline Properties: Schiff base derivatives of pyrazolones demonstrate mesomorphic behavior under polarized microscopy, useful in display technologies .
  • Sensors : Furan- or trifluoromethyl-substituted pyrazolones act as volatile amine detectors in electrospun films .

Biological Activity

4-(Anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C16H13N3O
  • Molecular Weight : 265.29 g/mol
  • CAS Number : 338975-59-0

The compound features a pyrazolone core, which is known for its reactivity and potential therapeutic applications. The presence of an anilinomethylene group and a phenyl ring enhances its biological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.

  • Study Findings :
    • A study reported that derivatives of pyrazolones exhibited significant antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus, with some compounds showing inhibition at low concentrations (MIC values as low as 0.78 μg/mL) .
    • The mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell lysis .
  • Comparison of MIC Values :
    CompoundMIC (μg/mL)Activity
    4-(Anilinomethylene)-5-phenyl1.56Moderate
    4-(Benzylidene)-5-phenyl0.78High
    4-(P-tolylmethylene)-5-phenyl3.12Low

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory disorders.

  • Mechanism :
    • The compound may modulate pathways involved in inflammation, potentially affecting NF-kB signaling .

Anticancer Activity

Studies have identified the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition :
    • It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and preventing cell cycle progression .
  • Case Studies :
    • In vitro studies demonstrated that compounds similar to 4-(anilinomethylene)-5-phenyl can effectively reduce tumor cell viability in breast cancer models .

Synthesis and Characterization

The synthesis typically involves the condensation of aniline with a suitable pyrazolone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, followed by purification through recrystallization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a substituted aldehyde (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol at 100°C for 2 hours, using sodium acetate as a catalyst. Crystallization from absolute ethanol achieves yields up to 96%. Key parameters include temperature control, solvent purity, and stoichiometric ratios of reactants .

Q. How is the molecular conformation of this compound validated, and what techniques confirm its tautomeric stability?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for validating molecular conformation. For example, studies on similar pyrazolone derivatives reveal that the predominant tautomer (e.g., the CH-form) is stabilized by intramolecular hydrogen bonding between NH₂ and carbonyl groups. Intermolecular hydrogen bonds further stabilize the crystal lattice, as shown in space group P21/a with lattice parameters a=10.187 Å, b=11.481 Å, c=7.392 Å, and β=102.43° .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : A combination of FTIR, ¹H/¹³C NMR, and mass spectrometry (EI-MS) is recommended. FTIR identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3200 cm⁻¹). NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ 5.1–5.5 ppm). MS fragmentation patterns confirm molecular ions (e.g., m/z 379 for C₁₉H₁₄FN₅O) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, nitro groups) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity at the methylidene position, increasing reactivity in nucleophilic additions. For instance, fluorinated derivatives exhibit improved antimicrobial activity due to enhanced membrane permeability. Structure-activity relationship (SAR) studies should pair computational modeling (DFT) with in vitro assays to quantify substituent effects .

Q. What strategies mitigate crystallization challenges in polar solvents, and how does solvent choice impact polymorph formation?

  • Methodological Answer : Slow evaporation in mixed solvents (e.g., ethanol/water) promotes single-crystal growth. Polymorph screening via differential scanning calorimetry (DSC) and powder XRD reveals solvent-dependent packing modes. For example, ethanol crystallization favors a monoclinic system, while acetone may yield a triclinic form. Additives like acetic acid can suppress amorphous phase formation .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity, concentration ranges). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) protocols. Cross-validate results with molecular docking to identify target proteins (e.g., EGFR or VEGFR-2 inhibition) and correlate with substituent electronic profiles .

Q. What alternative synthetic pathways exist for derivatives with enhanced pharmacological profiles?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 2 hours) while maintaining yields >90%. Hydrazone-linked derivatives can be synthesized via Mannich reactions with 4-chloro-2-(1H-pyrazol-3-yl)phenol, enabling structural diversification. Post-synthetic modifications (e.g., sulfonation) improve solubility and bioavailability .

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